N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCNIAOBPBRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 3-(6-Ethoxypyridazin-3-yl)aniline
The pyridazine core is synthesized via nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethanol, yielding 6-ethoxypyridazine in 85% efficiency. Subsequent Suzuki-Miyaura coupling with 3-aminophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12 h) affords 3-(6-ethoxypyridazin-3-yl)aniline in 78% yield.
Table 1: Reaction Conditions for 3-(6-Ethoxypyridazin-3-yl)aniline Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine, EtOH, K₂CO₃ | EtOH | Reflux | 6 | 85 |
| 2 | 3-Aminophenylboronic acid, Pd(PPh₃)₄ | Dioxane/H₂O | 90°C | 12 | 78 |
Preparation of 2-Methyl-3-nitrobenzoyl Chloride
Nitration of 2-methylbenzoic acid with fuming HNO₃/H₂SO₄ (0°C, 4 h) yields 2-methyl-3-nitrobenzoic acid (92% purity). Conversion to the acid chloride is achieved using thionyl chloride (reflux, 3 h), followed by distillation to isolate 2-methyl-3-nitrobenzoyl chloride in 89% yield.
Amide Bond Formation
The target compound is synthesized via Schotten-Baumann reaction: 3-(6-ethoxypyridazin-3-yl)aniline (1.0 equiv) and 2-methyl-3-nitrobenzoyl chloride (1.2 equiv) react in dichloromethane with aqueous NaOH (10%) at 0–5°C for 2 h. Post-reaction purification by column chromatography (SiO₂, EtOAc/hexane 1:3) affords the title compound in 71% yield.
Table 2: Optimization of Amide Coupling Conditions
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | CH₂Cl₂ | 0–5°C | 2 | 71 |
| 2 | Et₃N | THF | RT | 4 | 63 |
| 3 | Pyridine | Toluene | 40°C | 6 | 58 |
Alternative Synthetic Strategies
Ullmann-Type Coupling
A copper-catalyzed Ullmann reaction between 3-iodoaniline and 6-ethoxypyridazine-3-boronic acid (CuI, L-proline, K₂CO₃, DMSO, 110°C, 24 h) achieves 62% coupling efficiency but requires stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amidation step, yielding 69% product with reduced reaction time but higher energy input.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridazine-H), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.64 (d, J = 8.0 Hz, 1H, Ar-H), 7.51 (t, J = 7.6 Hz, 1H, Ar-H), 4.48 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.63 (s, 3H, CH₃), 1.47 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₁₉N₄O₄ [M+H]⁺: 415.1409; found: 415.1412.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) confirms ≥98% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Methods
Table 3: Merit Comparison of Preparation Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schotten-Baumann | 71 | 98 | High | Moderate |
| Ullmann Coupling | 62 | 95 | Low | High |
| Microwave-Assisted | 69 | 97 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding nitro compound.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Positional Isomerism (Target vs. 4-Phenyl Analog)
The target compound’s 3-phenyl linkage (vs. 4-phenyl in the isomer) likely improves binding to planar active sites, as seen in kinase inhibitors. The 3-nitro group’s orientation may enhance π-π stacking compared to the 4-nitro analog, which could adopt a less favorable conformation .
Core Modifications (Benzamide vs. Sulfonamide)
Replacing benzamide with sulfonamide (e.g., derivatives) introduces a sulfonyl group, increasing acidity (pKa ~10 vs. ~15 for benzamide). This could enhance interactions with basic residues in targets like carbonic anhydrase or tyrosine phosphatases .
Electron-Withdrawing Groups (Nitro vs. Trifluoromethyl)
However, trifluoromethyl groups improve metabolic stability and membrane permeability .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a nitro group, which is significant in influencing its biological activity. The presence of the ethoxypyridazin moiety is also crucial, as it may enhance the compound's interaction with biological targets.
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
- IUPAC Name : this compound
The biological activity of nitro compounds, including this compound, often revolves around the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various pharmacological effects.
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can be activated intracellularly to produce toxic metabolites that damage DNA and disrupt cellular functions. This mechanism is particularly relevant for compounds like metronidazole, which share structural similarities with our compound of interest .
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). Studies suggest that nitrobenzamide derivatives can inhibit pro-inflammatory cytokines like IL-1β and TNF-α, thus reducing inflammation .
Biological Activity Data Table
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
